molecular formula C19H21ClN2O2 B2561130 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034471-96-8

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2561130
CAS No.: 2034471-96-8
M. Wt: 344.84
InChI Key: HYENGRZOTPFWFO-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

  • Research has explored the microwave-assisted synthesis of related compounds, demonstrating their potential in generating compounds with antibacterial properties. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives have been synthesized and tested for antibacterial activity, highlighting the role of such chemical structures in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-bonding Patterns in Enaminones

  • Structural analysis of enaminones, including piperidin-2-ylidene ethanone derivatives, has provided insights into their hydrogen-bonding patterns, which can influence the development of materials with specific crystal structures and potentially impact their chemical reactivity and stability (Balderson, Fernandes, Michael, & Perry, 2007).

Catalytic Behavior of Iron and Cobalt Complexes

  • The synthesis of iron and cobalt complexes involving quinoxalinyl-pyridine ethanone ligands has been investigated for their catalytic behavior towards ethylene reactivity. Such studies are crucial for understanding the catalytic applications of these complexes in industrial processes (Sun et al., 2007).

Synthesis of Building-Blocks for Decorated Crown Ethers

  • A study has developed a convenient method for synthesizing building-blocks for pyridine/piperidine-decorated crown ethers, showcasing the importance of these compounds in the synthesis of functionalized crown ethers for various chemical applications (Nawrozkij et al., 2014).

Structural and Theoretical Analysis

  • The detailed molecular structure analysis of compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has been conducted, including thermal, optical, and etching studies, alongside theoretical calculations. Such research underscores the significance of structural analysis in understanding the properties and potential applications of these compounds (Karthik et al., 2021).

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-3-2-4-15(11-14)12-19(23)22-9-6-16(7-10-22)24-18-5-8-21-13-17(18)20/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYENGRZOTPFWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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